2,5-Dimethoxyfuran-3-carbaldehyde
Description
Significance of Furan-Derived Platforms in Advanced Organic Synthesis
Furan (B31954) and its derivatives are fundamental five-membered aromatic heterocycles that serve as versatile synthons in organic chemistry. thieme-connect.de Their utility stems from a unique combination of aromatic character and latent diene reactivity. While possessing aromatic stability, the resonance energy of furan is considerably lower than that of benzene, allowing it to participate in reactions that involve dearomatization under relatively mild conditions. thieme-connect.de This dual reactivity makes furan a precursor to a wide array of carbocyclic and heterocyclic systems. thieme-connect.de
Furan platforms are integral to the synthesis of numerous natural products, pharmaceuticals, and advanced materials. thieme-connect.de They can be transformed into a variety of other functional motifs; for example, hydrolysis of furans can yield 1,4-dicarbonyl compounds, while their participation in Diels-Alder reactions provides access to oxabicyclo[2.2.1]heptane systems, which are themselves versatile intermediates. thieme-connect.de The ability to readily functionalize the furan ring and subsequently manipulate it through ring-opening, cycloaddition, or rearrangement reactions solidifies its status as a privileged platform in advanced organic synthesis.
Strategic Importance of the 2,5-Dimethoxy and 3-Carbaldehyde Functionalities
The specific substitution pattern of 2,5-Dimethoxyfuran-3-carbaldehyde endows it with a unique chemical profile. The two methoxy (B1213986) groups at the 2- and 5-positions are strong electron-donating groups. This has several important consequences:
Increased Nucleophilicity: The methoxy groups enhance the electron density of the furan ring, making it highly activated towards electrophilic substitution reactions. This is particularly relevant for the functionalization at the remaining unsubstituted C4 position.
Masked Dicarbonyl Functionality: The 2,5-dimethoxyfuran (B1607374) moiety can be considered a stable precursor to a 1,4-dicarbonyl system. Acid-catalyzed hydrolysis can unmask the carbonyl groups, providing a linear synthetic equivalent that can be used in subsequent cyclization reactions.
Stabilization of Intermediates: The oxygen atoms of the methoxy groups can stabilize adjacent cationic intermediates that may form during reactions.
The 3-carbaldehyde group is a versatile functional handle that opens up a plethora of synthetic transformations:
Electrophilic Site: The aldehyde carbon is electrophilic and readily undergoes nucleophilic attack, allowing for chain extension through reactions like Grignard additions, Wittig reactions, and aldol (B89426) condensations.
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a different set of functional groups.
Condensation Reactions: It can participate in condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.
A likely method for the synthesis of this compound is the Vilsmeier-Haack reaction . organic-chemistry.orgchemistrysteps.com This reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. organic-chemistry.orgchemistrysteps.comwikipedia.org The high electron density of the 2,5-dimethoxyfuran ring makes it an excellent substrate for this type of electrophilic substitution. The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich furan ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product. wikipedia.org
Table 1: Illustrative Physical and Spectroscopic Data for a Related Compound: 2,5-Dimethoxytetrahydrofuran (B146720)
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₃ | nih.govsigmaaldrich.com |
| Molecular Weight | 132.16 g/mol | nih.govsigmaaldrich.com |
| Boiling Point | 145-147 °C | sigmaaldrich.com |
| Density | 1.02 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index (n20/D) | 1.418 | sigmaaldrich.com |
This data is for the tetrahydrofuran (B95107) derivative and should be considered for illustrative purposes only.
Historical Context of Furan Ring System Manipulation in Chemical Synthesis
The history of furan chemistry dates back to the late 18th and 19th centuries. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. chemicalbook.com Another key milestone was the reporting of furfural (B47365) by Johann Wolfgang Döbereiner in 1831. chemicalbook.com Furan itself was first prepared by Heinrich Limpricht in 1870. chemicalbook.com
Initially, furan chemistry was largely driven by the availability of furfural from the acid-catalyzed digestion of pentose-containing biomass, such as corncobs and oat hulls. This made furfural an inexpensive and abundant renewable feedstock. Early synthetic manipulations focused on the reactions of the aldehyde group and electrophilic substitution reactions on the furan ring.
A significant advancement in the manipulation of the furan ring system was the development of methods for its use as a latent diene in the Diels-Alder reaction. This allowed for the construction of complex polycyclic systems and greatly expanded the synthetic utility of furans beyond their role as simple aromatic heterocycles. The Achmatowicz reaction, which converts furans into dihydropyran derivatives, is another classic transformation that highlights the versatility of the furan ring in synthetic strategies. chemicalbook.com The continuous development of new reagents and catalytic systems throughout the 20th and 21st centuries has further refined the ability of chemists to selectively functionalize and transform the furan nucleus, leading to its current status as a cornerstone of modern organic synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2,5-dimethoxyfuran-3-carbaldehyde |
InChI |
InChI=1S/C7H8O4/c1-9-6-3-5(4-8)7(10-2)11-6/h3-4H,1-2H3 |
InChI Key |
IQGVVFPJUNXCHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(O1)OC)C=O |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2,5 Dimethoxyfuran 3 Carbaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group (-CHO) at the C3 position is a primary site for a variety of chemical transformations, characterized by the electrophilic nature of the carbonyl carbon.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.
The general mechanism involves the nucleophile (Nu⁻) attacking the partially positive carbonyl carbon, breaking the C=O pi bond and pushing electrons onto the oxygen atom to form an alkoxide intermediate. Subsequent workup with a proton source neutralizes the alkoxide to form the final alcohol product. The reactivity of the aldehyde in 2,5-Dimethoxyfuran-3-carbaldehyde is influenced by the electronic properties of the furan (B31954) ring. The electron-donating methoxy (B1213986) groups increase the electron density of the ring, which can slightly reduce the electrophilicity of the adjacent carbonyl carbon compared to a simple aliphatic aldehyde.
Table 1: Examples of Nucleophilic Addition to Aldehydes
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Organometallic (R⁻) | Grignard Reagent (R-MgBr) | Secondary Alcohol |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Cyanohydrin |
Condensation Reactions with Nitrogenous Reagents
The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazines. These reactions typically involve nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N).
For instance, reaction with a primary amine (R-NH₂) forms an imine (or Schiff base). The reaction is often catalyzed by a trace amount of acid. Similarly, reactions with other nitrogenous reagents yield corresponding derivatives, which are important in synthetic chemistry. The reactivity of this compound in these condensations is analogous to other aromatic aldehydes, such as 3-formylchromone, which readily reacts with various nucleophiles. mdpi.comresearchgate.net
Table 2: Condensation Products with Nitrogenous Reagents
| Reagent | Reagent Structure | Product Class | Product Structure |
|---|---|---|---|
| Primary Amine | R-NH₂ | Imine (Schiff Base) | Furan-C(H)=N-R |
| Hydroxylamine | NH₂OH | Oxime | Furan-C(H)=N-OH |
| Hydrazine | NH₂NH₂ | Hydrazone | Furan-C(H)=N-NH₂ |
| Semicarbazide | NH₂NHC(O)NH₂ | Semicarbazone | Furan-C(H)=N-NHC(O)NH₂ |
(Furan represents the 2,5-dimethoxyfuran-3-yl moiety)
Carbon-Carbon Bond Forming Reactions
The aldehyde functionality is a cornerstone for constructing larger molecular frameworks through carbon-carbon bond formation. Key examples include the Wittig reaction and aldol-type condensations.
Wittig Reaction: This reaction provides a reliable method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), leading to the formation of an alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.
Aldol (B89426) and Related Condensations: In the presence of a base, the aldehyde can react with enolates derived from ketones, esters, or other carbonyl compounds. For example, condensation with a ketone containing α-hydrogens (like acetone) would proceed via an aldol addition followed by dehydration to yield an α,β-unsaturated ketone. Analogous systems like 3-formylchromone are known to undergo such condensations with active methylene (B1212753) compounds like 2,4-pentanedione. mdpi.comresearchgate.net
Reactivity of the Furan Ring System
The furan ring in this compound is electron-rich due to the strong +M (mesomeric) effect of the two methoxy groups, making it susceptible to electrophilic attack. However, its participation in cycloaddition reactions is also a key feature of furan chemistry.
Electrophilic Aromatic Substitution Patterns
The synthesis of the title compound via the Vilsmeier-Haack reaction is itself an example of electrophilic aromatic substitution. organic-chemistry.org The two methoxy groups are powerfully activating and direct incoming electrophiles to the C3 and C4 positions. Once the formyl group is installed at C3, it acts as an electron-withdrawing, deactivating group for subsequent electrophilic substitutions.
The directing effects of the substituents are as follows:
C2-OCH₃: Ortho- (C3) and para- (C5) directing.
C5-OCH₃: Ortho- (C4) and para- (C2) directing.
C3-CHO: Meta- (C5) directing relative to itself.
Cycloaddition Reactions (e.g., Diels-Alder type transformations)
Furans can act as dienes in [4+2] cycloaddition reactions, most famously the Diels-Alder reaction. The reactivity of the furan diene is enhanced by electron-donating substituents. nih.gov Consequently, the two methoxy groups in this compound would predispose the ring to act as a potent diene.
However, the presence of the electron-withdrawing aldehyde group at C3 complicates this picture. In a normal-electron-demand Diels-Alder reaction, where the furan acts as the nucleophile, the aldehyde group deactivates the diene system, making the reaction less favorable compared to unsubstituted or alkyl-substituted furans. nih.govrsc.org Despite this, recent studies have shown that even electron-poor furans, such as furfural (B47365), can participate directly in Diels-Alder reactions, particularly when conducted in an aqueous medium. tudelft.nl This is because the aldehyde can be reversibly hydrated to a geminal diol, which is significantly less electron-withdrawing, thereby restoring the diene's reactivity. tudelft.nl This suggests that this compound could indeed undergo cycloaddition with suitable dienophiles, likely yielding a 7-oxanorbornene derivative.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,5-dimethoxyfuran (B1607374) |
| Dimethylformamide (DMF) |
| Phosphorus oxychloride |
| Sodium borohydride |
| Grignard Reagent |
| Sodium Cyanide |
| Primary Amine |
| Imine (Schiff Base) |
| Hydroxylamine |
| Oxime |
| Hydrazine |
| Hydrazone |
| Semicarbazide |
| Semicarbazone |
| Phosphorus ylide (Wittig reagent) |
| Triphenylphosphine oxide |
| Acetone |
| 2,4-pentanedione |
| 3-formylchromone |
| Furfural |
Ring-Opening and Rearrangement Processes
Substituted furans, including this compound, are susceptible to ring-opening reactions under various conditions, often initiated by oxidation or acid catalysis. pharmaguideline.comrsc.org The furan ring, a five-membered aromatic heterocycle, can lose its aromaticity through reactions that cleave the C-O-C ether linkage.
In the presence of oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or even under certain catalytic conditions with molecular oxygen, the furan ring can be oxidized. pharmaguideline.comresearchgate.net This process is thought to proceed through an unstable epoxide intermediate. For this compound, this oxidation would lead to a highly reactive intermediate that readily undergoes ring-opening to form unsaturated 1,4-dicarbonyl compounds. The presence of the methoxy groups can influence the stability and subsequent reaction pathways of these intermediates.
Acid-catalyzed ring-opening is another significant pathway for furan derivatives. pharmaguideline.comrsc.org Protonation of the furan ring, particularly at the C2 or C5 position, disrupts the aromatic system and makes the ring susceptible to nucleophilic attack. pharmaguideline.com In the case of this compound, the electron-donating methoxy groups enhance the basicity of the adjacent ring carbons, facilitating protonation. Subsequent reaction with a nucleophile, such as water or an alcohol, can lead to ring cleavage, ultimately yielding linear dicarbonyl or related structures. For instance, in the presence of an alcohol like methanol (B129727) and an acid catalyst, the ring can open to form a more stable acetal (B89532) of the resulting aldehyde functionalities. rsc.org
Rearrangement reactions of furan derivatives can also occur, often following an initial reaction such as oxidation or cycloaddition. These rearrangements can lead to the formation of different heterocyclic systems or functionalized acyclic products. For example, oxidative rearrangement processes have been observed in related systems, leading to ring contraction or expansion depending on the substituents and reaction conditions.
Influence of Methoxy Substituents on Reaction Profiles
The two methoxy groups at the 2- and 5-positions of the furan ring exert a profound influence on the reactivity of this compound through a combination of electronic and stabilizing effects.
Electronic Effects on Ring and Aldehyde Reactivity
The methoxy group (-OCH₃) is a potent electron-donating group due to the resonance effect of the oxygen lone pairs with the furan π-system. ucalgary.calibretexts.org This electron donation increases the electron density of the furan ring, making it more susceptible to electrophilic attack compared to unsubstituted furan. lumenlearning.com This activating effect is most pronounced at the ortho and para positions relative to the substituent. In this compound, the methoxy groups at C2 and C5 significantly activate the ring towards electrophiles.
The electronic nature of the substituents also impacts the reactivity of the aldehyde group itself. The electron-donating methoxy groups increase the electron density on the furan ring, which in turn can slightly reduce the electrophilicity of the aldehyde's carbonyl carbon. However, the inherent reactivity of the aldehyde group towards nucleophiles remains a key feature of the molecule's reaction profile.
| Substituent | Position | Electronic Effect | Impact on Furan Ring | Impact on Aldehyde Group |
|---|---|---|---|---|
| Methoxy (-OCH₃) | C2, C5 | Electron-donating (Resonance) | Activation towards electrophiles | Slight reduction in electrophilicity |
| Aldehyde (-CHO) | C3 | Electron-withdrawing (Inductive & Resonance) | Deactivation towards electrophiles | Site of nucleophilic attack |
Role in Stabilization of Reaction Intermediates
The methoxy groups play a crucial role in stabilizing cationic intermediates that may form during reactions. In electrophilic addition or substitution reactions, the attack of an electrophile on the furan ring can generate a carbocationic intermediate, often referred to as a sigma complex or arenium ion. The lone pairs on the oxygen atoms of the methoxy groups can delocalize the positive charge through resonance, thereby stabilizing the intermediate. youtube.com This stabilization lowers the activation energy for the reaction and directs the electrophilic attack to specific positions on the ring.
This stabilizing effect is particularly important in acid-catalyzed reactions. Protonation of the furan ring is more favorable due to the ability of the methoxy groups to stabilize the resulting oxocarbenium ion. nih.gov Similarly, in ring-opening reactions that proceed through charged intermediates, the methoxy groups contribute to the stability of these species, influencing the reaction pathway and the structure of the final products. rsc.org For example, in acid-catalyzed ring-opening in the presence of methanol, the methoxy groups stabilize the intermediates, leading to the formation of stable acetals. rsc.org
Mechanistic Elucidation of Key Transformations
Understanding the detailed mechanisms of the reactions of this compound involves considering the kinetic and thermodynamic aspects of the reaction pathways, as well as the structures of the transition states in catalyzed processes.
Kinetic and Thermodynamic Aspects of Reaction Pathways
The reactions of furan derivatives can often lead to multiple products, with the product distribution being determined by whether the reaction is under kinetic or thermodynamic control. nih.gov
Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. This is the kinetically controlled product.
Thermodynamic Control: At higher temperatures or longer reaction times, the reaction may be reversible, allowing for equilibrium to be established. The major product will then be the most stable one, regardless of how quickly it is formed. This is the thermodynamically controlled product.
For this compound, a Diels-Alder reaction, for example, would be subject to these controls. While the electron-rich nature of the furan ring due to the methoxy groups would favor a rapid reaction (kinetic favorability), the stability of the resulting cycloadduct would determine the thermodynamic outcome. nih.gov Ring-opening reactions can also exhibit such behavior. An initial, kinetically favored ring-opened product might rearrange to a more stable, thermodynamically favored isomer under the reaction conditions. The thermodynamic properties of furan and its derivatives, such as enthalpy of formation and free energy, are crucial for predicting the feasibility and direction of these reactions. nist.govacs.orgnist.gov
| Control Type | Governing Factor | Typical Conditions | Product Characteristic |
|---|---|---|---|
| Kinetic | Rate of formation (Lowest activation energy) | Low temperature, short reaction time | Formed fastest |
| Thermodynamic | Product stability (Lowest Gibbs free energy) | High temperature, long reaction time, reversible | Most stable |
Transition State Analysis in Catalyzed Processes
In catalyzed reactions of this compound, the catalyst provides an alternative reaction pathway with a lower activation energy. Understanding the structure and energy of the transition state is key to explaining the role of the catalyst. A transition state is a high-energy, transient configuration of the reacting molecules that lies at the peak of the energy profile along the reaction coordinate. ucsb.edu
For instance, in a metal-catalyzed ring-opening reaction, the furan derivative would first coordinate to the metal center. nih.gov The catalyst would then facilitate the cleavage of a C-O or C-C bond within the furan ring. Computational methods, such as Density Functional Theory (DFT), are often employed to model the geometry and energy of these transition states. rsc.orgosti.gov Such analyses can reveal how the catalyst interacts with the substrate, how it stabilizes the transition state, and why a particular reaction pathway is favored over others.
For this compound, a transition state analysis of a catalyzed reaction would likely show significant interaction between the catalyst and the oxygen atoms of the furan ring and the methoxy groups, as well as the carbonyl oxygen of the aldehyde. These interactions would lower the energy of the transition state, thereby accelerating the reaction. The analysis would also help in predicting the regioselectivity and stereoselectivity of the reaction.
Chemical Transformations and Derivatization of 2,5 Dimethoxyfuran 3 Carbaldehyde
Oxidation and Reduction Chemistry
The aldehyde functional group in 2,5-Dimethoxyfuran-3-carbaldehyde is the primary site for oxidation and reduction reactions. The selection of appropriate reagents allows for the chemoselective transformation of the aldehyde into either a carboxylic acid or an alcohol, respectively, while preserving the furan (B31954) ring system.
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. libretexts.org For this compound, this conversion can be achieved using a variety of oxidizing agents. The aldehyde group possesses a hydrogen atom on the carbonyl carbon, which makes it susceptible to oxidation. libretexts.org Common and effective reagents for this purpose include chromium-based reagents, such as Jones reagent (CrO₃ in aqueous acid), which typically provides good yields at room temperature. libretexts.org
The mechanism of this oxidation often involves the formation of a geminal diol intermediate through the nucleophilic addition of water to the aldehyde's carbonyl group. libretexts.org This hydrated form is then oxidized to the corresponding carboxylic acid. Ketones, lacking the key hydrogen atom on the carbonyl, are generally resistant to such oxidation conditions, allowing for selective transformation in molecules containing both functional groups. libretexts.org
Table 1: Reagents for Aldehyde Oxidation
| Reagent Class | Specific Example | Typical Conditions |
|---|---|---|
| Chromium-Based | Jones Reagent (CrO₃/H₂SO₄) | Aqueous acetone, room temperature |
| Silver-Based | Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, mild heat |
| Manganese-Based | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |
This table presents general reagents for aldehyde oxidation; specific yields for this compound require empirical determination.
The aldehyde group can be selectively reduced to a primary alcohol, yielding (2,5-dimethoxyfuran-3-yl)methanol. This transformation is commonly accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. libretexts.org
Sodium borohydride is a milder reagent and can be used in protic solvents like ethanol (B145695) or methanol (B129727), offering high chemoselectivity for aldehydes and ketones. libretexts.orgyoutube.com Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to protonate the resulting alkoxide intermediate. libretexts.orgyoutube.com While LiAlH₄ can also reduce esters and carboxylic acids, NaBH₄ is generally not potent enough for these functional groups, making it ideal for the selective reduction of aldehydes in the presence of esters. libretexts.org The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate which is then protonated to give the alcohol. libretexts.org
Table 2: Common Reagents for Aldehyde Reduction
| Reagent | Typical Solvent | Workup | Key Characteristics |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Not always required | Mild, selective for aldehydes/ketones. libretexts.orgyoutube.com |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Acidic (e.g., H₃O⁺) | Powerful, reduces most carbonyls. libretexts.orgyoutube.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate | N/A | Requires catalyst (e.g., Pd, Pt, Ni). |
This table outlines standard reduction methods; specific conditions may vary.
Formation of Heterocyclic Compounds via Condensation and Cyclization
The reactivity of this compound and its derivatives is pivotal in the construction of various heterocyclic scaffolds. Through condensation and cyclization reactions, the furan ring acts as a masked 1,4-dicarbonyl or a three-carbon synthon, enabling access to important classes of nitrogen-containing heterocycles.
The Paal-Knorr synthesis is a classic and highly effective method for preparing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgwikipedia.org Furan derivatives, particularly 2,5-dimethoxytetrahydrofuran (B146720), are excellent precursors for the required 1,4-dicarbonyl species. Under the acidic conditions often used in the Paal-Knorr reaction, the cyclic acetal (B89532) of 2,5-dimethoxytetrahydrofuran undergoes hydrolysis to generate the open-chain 1,4-dicarbonyl compound in situ. This intermediate then reacts with an amine.
The mechanism proceeds via the formation of a hemiaminal, followed by attack of the amine on the second carbonyl group to form a dihydroxytetrahydropyrrole derivative. wikipedia.org Subsequent dehydration yields the aromatic pyrrole (B145914) ring. wikipedia.org This reaction is versatile, tolerating a wide range of primary amines and can be carried out under neutral or weakly acidic conditions. organic-chemistry.org Modern variations of this reaction utilize microwave assistance or solvent-free conditions to improve efficiency and align with green chemistry principles. researchgate.netresearchgate.net
The furan ring of this compound can be utilized as a synthon for the construction of pyrimidine (B1678525) rings, which are core structures in many biologically active molecules. ias.ac.in The synthesis often involves the reaction of a three-carbon precursor, derivable from the furan, with a compound containing an N-C-N unit, such as an amidine.
For example, a related precursor, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, can be condensed with various amidinium salts to afford 2-substituted pyrimidine-5-carboxylic esters in good yields. organic-chemistry.org This method provides a direct route to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org Another strategy involves the synthesis of fused pyrido[2,3-d]pyrimidines, where a pre-formed pyrimidine ring bearing an appropriate functional group undergoes cyclization to form the fused pyridine (B92270) ring. nih.gov For instance, a pyrimidine aldehyde can be used to build the adjoining ring system. nih.gov Multicomponent reactions have also emerged as powerful tools for the efficient, one-pot synthesis of complex pyrimidine derivatives under environmentally friendly conditions.
The structural framework of furan derivatives is a valuable starting point for synthesizing more complex polycyclic systems, including fused and spirocyclic heterocycles. These structures are of significant interest in materials science and medicinal chemistry. rsc.orgmdpi.comnih.gov
Fused heterocyclic systems can be constructed by annulating new rings onto the furan core. For instance, the chemical reactivity of furo[3,2-g]chromene derivatives, which can be synthesized from furan precursors, has been explored to create novel heteroannulated systems like furo[3,2:6,7]chromeno[2,3-b]pyridines and furo[3,2:6,7]chromeno[3,2:5,6]pyrido[2,3-d]pyrimidines. researchgate.net
Spirocyclic compounds, where two rings are connected by a single common atom, can also be accessed. Research has demonstrated the synthesis of spiro-fused polycyclic aromatic compounds containing furan units, such as spiro[indeno[1,2-b] organic-chemistry.orgbenzofuran-10,10′-indeno[1,2-b] organic-chemistry.orgbenzothiophene]. mdpi.com Furthermore, spiro dihydrouracils fused to pyrrolidines have been synthesized, where the pyrrolidine (B122466) component can be derived from precursors made via 1,3-dipolar cycloaddition reactions. nih.gov These advanced synthetic strategies highlight the utility of furan-based building blocks in creating diverse and complex three-dimensional molecular architectures. mdpi.comnih.gov
Palladium-Catalyzed Cross-Coupling Reactions at the Furan Ring
No specific research findings on the palladium-catalyzed cross-coupling reactions involving this compound are available in the reviewed scientific literature.
Selective Functionalization of the Methoxy (B1213986) Groups
No specific research findings on the selective functionalization of the methoxy groups of this compound are available in the reviewed scientific literature.
Applications of 2,5 Dimethoxyfuran 3 Carbaldehyde in Complex Organic Synthesis
Building Block for Natural Product Synthesis
The furan (B31954) nucleus is a common motif in a variety of natural products, and its derivatives are frequently employed as starting materials or key intermediates in their total synthesis. The reactivity of the furan ring, which can act as a diene in cycloaddition reactions or be transformed into other functional groups, provides a powerful tool for synthetic chemists.
Precursor in Stereoselective Syntheses of Polycyclic Structures
The aldehyde functionality in 2,5-Dimethoxyfuran-3-carbaldehyde serves as a handle for carbon-carbon bond formation, a critical step in the assembly of polycyclic frameworks. Although direct examples of its use in natural product synthesis are not extensively reported, its structural features suggest its utility in cascade reactions to build complex polycycles. For instance, an intramolecular Diels-Alder reaction, a powerful strategy for forming polycyclic systems, could be envisioned following the elaboration of the aldehyde group into a dienophile-containing side chain. The stereochemical outcome of such reactions is often influenced by the substitution pattern on the furan ring.
The general reactivity of furans in cycloaddition reactions is well-documented. For example, the Diels-Alder reaction of 2,5-dimethylfuran (B142691) with various dienophiles has been studied to understand kinetic versus thermodynamic control, which is crucial for stereoselective synthesis. researchgate.net Similarly, the use of chiral catalysts in reactions involving furan derivatives can lead to high levels of stereocontrol, which is essential for the synthesis of enantiomerically pure natural products. rsc.org
Asymmetric Transformations Utilizing Chiral Catalysts
The development of asymmetric catalysis has provided chemists with the tools to synthesize chiral molecules with high enantioselectivity. The aldehyde group of this compound is a prime site for asymmetric transformations. Organocatalysis, in particular, has emerged as a powerful method for the asymmetric functionalization of aldehydes.
Chiral secondary amines can activate α,β-unsaturated aldehydes towards asymmetric cycloaddition reactions, and similar principles can be applied to furan-based aldehydes. nih.gov For instance, an asymmetric aldol (B89426) reaction between this compound and a ketone, catalyzed by a chiral organocatalyst like proline or its derivatives, could provide access to chiral β-hydroxy carbonyl compounds. researchgate.netrsc.orgdntb.gov.ua These products are valuable intermediates that can be further elaborated into more complex structures. The stereoselectivity of such reactions is often dictated by the nature of the catalyst and the reaction conditions.
Moreover, chiral Lewis acids have been shown to catalyze enantioselective reactions of furan derivatives, including Friedel-Crafts and Diels-Alder reactions. rsc.orglbl.gov The application of such catalysts to this compound could open up pathways to a variety of chiral building blocks for natural product synthesis.
Design and Synthesis of Advanced Organic Materials
Furan-based polymers and molecules have been gaining attention for their potential applications in organic electronics and supramolecular chemistry. The electron-rich nature of the furan ring, combined with the ability to introduce various functional groups, allows for the tuning of their electronic and self-assembly properties.
Precursors for Polymer Architectures
Conjugated polymers containing furan units are being explored as materials for organic solar cells and other electronic devices. spiedigitallibrary.orgacs.org The furan ring can impart desirable properties such as good solubility and a high degree of planarity in the polymer backbone, which is beneficial for charge transport. rsc.org While 2,5-furandicarboxylic acid is a more commonly used monomer, the aldehyde functionality of this compound offers a route to different types of polymer architectures through reactions like Wittig-type olefination or condensation polymerizations.
The synthesis of furan-based conjugated polymers can be achieved through various methods, including catalyst-transfer polycondensation. rsc.org The properties of the resulting polymers, such as their bandgap and solubility, can be tuned by the choice of comonomers and the synthetic methodology. rsc.org The incorporation of the dimethoxyfuran moiety could lead to polymers with specific electronic and physical properties.
Components in Optoelectronic and Supramolecular Assemblies
The design of molecules that can self-assemble into well-defined nanostructures is a key goal in materials science. Furan derivatives have been used as building blocks for such supramolecular assemblies. cnr.itacs.org The aldehyde group in this compound can be used to anchor the molecule to surfaces or to direct its assembly through the formation of reversible covalent bonds or non-covalent interactions like hydrogen bonding.
Precursors for Medicinal Chemistry Scaffolds
Furan-containing compounds are prevalent in medicinal chemistry due to their wide range of biological activities. The furan ring is considered a privileged scaffold, meaning it is a structural motif that is often found in biologically active compounds. The aldehyde group of this compound provides a versatile starting point for the synthesis of diverse heterocyclic scaffolds for drug discovery.
The aldehyde can be readily converted into a variety of other functional groups or used in multicomponent reactions to rapidly build molecular complexity. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in reactions like the Ugi or Passerini reaction to generate libraries of compounds for biological screening.
Generation of Heterocyclic Motifs for Drug Discovery
The furan core of this compound serves as a scaffold for the construction of various heterocyclic systems, which are prevalent in many biologically active compounds. The aldehyde functionality allows for its participation in cyclization and condensation reactions to form fused or substituted heterocyclic rings. These motifs are of significant interest in drug discovery as they often form the core structures of molecules designed to interact with biological targets. nih.gov For instance, the synthesis of various formyl derivatives of dibenzofuran, which can have interesting pharmacological properties, has been reported. researchgate.net The development of new synthetic methods to create novel heterocyclic compounds is a continuous effort in medicinal chemistry. organic-chemistry.org
Incorporation into Bioconjugation Reagents
Bioconjugation is a chemical strategy used to link molecules, such as proteins, peptides, or nucleic acids, to other molecules, including labels or drugs. tcichemicals.com The aldehyde group in this compound can be utilized in bioconjugation reactions. Aldehydes can react with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a Schiff base, which can be further reduced to a stable secondary amine linkage. researchgate.net This allows for the site-specific modification of biomolecules. While direct use of this compound as a bioconjugation reagent is not explicitly detailed in the provided search results, its aldehyde functionality is a key feature for such applications. chemrxiv.orglumiprobe.com
Intermediates in the Synthesis of Nucleobase Units (e.g., Remdesivir precursors)
One of the most significant applications of furan derivatives is in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. 2,5-Dimethoxytetrahydrofuran (B146720), a related compound, is a known precursor in the synthesis of the pyrrolo[2,1-f] orgsyn.orgnih.govtriazine core of Remdesivir, a broad-spectrum antiviral medication. nih.govacs.org In this synthesis, 2,5-dimethoxytetrahydrofuran is reacted with tert-butyl carbazate (B1233558) to form a key intermediate. acs.org While the direct use of this compound in the synthesis of Remdesivir is not explicitly stated, its structural similarity and the importance of furan derivatives in this area highlight its potential as a valuable intermediate for other nucleobase units. The synthesis of Remdesivir involves the coupling of a protected ribose derivative with a modified nucleobase. nih.govresearchgate.netorganic-chemistry.org The versatility of furan chemistry allows for the creation of a wide range of modified nucleobases and sugar moieties for the development of new therapeutic agents. nih.gov
Advanced Analytical Methodologies for Characterization
Spectroscopic Analysis of Reaction Products and Intermediates
Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 2,5-Dimethoxyfuran-3-carbaldehyde and its reaction intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aldehyde proton (-CHO) would appear as a singlet in the downfield region, typically between δ 9-10 ppm. rsc.org The single proton on the furan (B31954) ring (at the C4 position) would also be a singlet, with a chemical shift influenced by the adjacent electron-donating methoxy (B1213986) group and the electron-withdrawing aldehyde group. The two methoxy groups (-OCH₃) at positions 2 and 5 would likely appear as two distinct singlets, each integrating to three protons, in the region of δ 3.5-4.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 185-195 ppm. rsc.org The carbon atoms of the furan ring would show signals in the aromatic region, with their exact positions determined by the electronic effects of the substituents. The carbons bearing the methoxy groups (C2 and C5) would be shifted downfield compared to unsubstituted furan, while the carbon attached to the aldehyde (C3) and the remaining furan carbon (C4) would also have characteristic shifts. The carbon atoms of the two methoxy groups would appear in the upfield region, typically between δ 55-65 ppm.
Predicted NMR Data for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Aldehyde H | 9.5 - 10.1 | - |
| Furan H (C4) | 6.0 - 7.0 | 110 - 125 |
| Methoxy H (C2) | 3.8 - 4.2 | - |
| Methoxy H (C5) | 3.8 - 4.2 | - |
| Aldehyde C | - | 185 - 195 |
| Furan C2 | - | 150 - 160 |
| Furan C3 | - | 120 - 135 |
| Furan C5 | - | 155 - 165 |
| Methoxy C (C2) | - | 55 - 65 |
Note: The predicted values are based on typical chemical shifts for similar functional groups and substituted furan rings. rsc.orgrsc.orgrsc.orgchemicalbook.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group is expected in the region of 1680-1710 cm⁻¹. pressbooks.pub The presence of the furan ring would be indicated by C-O-C stretching vibrations, typically appearing in the range of 1000-1300 cm⁻¹, and C=C stretching vibrations within the ring. udayton.educhemicalbook.com The C-H stretching vibrations of the aldehyde group often produce one or two weak bands in the 2700-2850 cm⁻¹ region. pressbooks.pub The methoxy groups would contribute to the C-O stretching bands and also show C-H stretching vibrations around 2850-2950 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1680 - 1710 | Strong |
| Aldehyde | C-H Stretch | 2700 - 2760 & 2800 - 2860 | Weak to Medium |
| Furan Ring | C-O-C Stretch | 1000 - 1300 | Medium to Strong |
| Furan Ring | C=C Stretch | ~1500 - 1600 | Medium |
| Methoxy | C-O Stretch | 1000 - 1250 | Medium to Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom ([M-1]⁺) or the formyl group ([M-29]⁺). libretexts.org For this specific molecule, fragmentation could also involve the loss of a methyl group (-CH₃) from one of the methoxy substituents, leading to a significant [M-15]⁺ peak. Further fragmentation of the furan ring is also possible. imreblank.ched.ac.uk High-resolution mass spectrometry (HRMS) would provide the exact molecular formula of the compound.
Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Loss | Significance |
|---|---|---|
| [M]⁺ | - | Molecular Ion |
| [M-1]⁺ | H· from aldehyde | Characteristic of aldehydes |
| [M-15]⁺ | ·CH₃ from methoxy | Indicates methoxy group |
| [M-29]⁺ | ·CHO from aldehyde | Characteristic of aldehydes |
| [M-31]⁺ | ·OCH₃ from methoxy | Indicates methoxy group |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of the final product. rsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the analysis of furan derivatives. mdpi.comnih.gov
For the purity assessment of this compound, a reversed-phase HPLC method would be suitable. nih.govsigmaaldrich.comnih.gov This would likely involve a C8 or C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, as the conjugated system of the furan ring and aldehyde group would absorb UV light.
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile compounds like furan derivatives. mdpi.comnih.gov A non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) phase (e.g., HP-5MS), would be appropriate for the separation. mdpi.com The retention time would help in identifying the compound, while the mass spectrum would confirm its structure.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. sigmaaldrich.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This method is unparalleled in its ability to provide an unambiguous structural determination. sigmaaldrich.com The resulting crystal structure would reveal the planarity of the furan ring, the orientation of the methoxy and aldehyde substituents, and any intermolecular interactions, such as hydrogen bonding or stacking, in the crystal lattice.
Theoretical and Computational Studies of 2,5 Dimethoxyfuran 3 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity and physical properties.
Molecular Orbital Theory and Electron Density Distributions
Molecular Orbital (MO) theory would describe the electronic structure of 2,5-Dimethoxyfuran-3-carbaldehyde in terms of a set of molecular orbitals, each with a specific energy level and spatial distribution. These calculations would reveal the distribution of electrons throughout the molecule. The presence of the electron-donating methoxy (B1213986) groups and the electron-withdrawing carbaldehyde group on the furan (B31954) ring would significantly influence the electron density distribution. It is expected that the oxygen atoms of the methoxy and carbaldehyde groups, as well as the furan ring's oxygen, would exhibit high electron density. In contrast, the carbon atom of the carbaldehyde group would be electron-deficient.
A hypothetical representation of electron density distribution is shown below:
| Atomic Site | Expected Electron Density |
|---|---|
| Furan Ring Oxygen | High |
| Methoxy Group Oxygens | High |
| Carbaldehyde Oxygen | High |
| Carbaldehyde Carbon | Low |
| Furan Ring Carbons | Intermediate |
Reactivity Indices and Frontier Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy and localization of the HOMO and LUMO can predict how a molecule will react with other species. For this compound, the HOMO is likely to be localized on the electron-rich furan ring and the methoxy groups, making these sites susceptible to electrophilic attack. The LUMO is expected to be centered on the electron-deficient carbaldehyde group, indicating its susceptibility to nucleophilic attack.
Reactivity indices such as electronegativity, hardness, and softness, derived from the HOMO and LUMO energies, would provide quantitative measures of the molecule's reactivity.
A summary of expected frontier orbital characteristics is provided below:
| Orbital | Expected Localization | Implication for Reactivity |
|---|---|---|
| HOMO | Furan ring and methoxy groups | Site for electrophilic attack |
| LUMO | Carbaldehyde group | Site for nucleophilic attack |
Density Functional Theory (DFT) for Mechanistic Investigations
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. While specific DFT studies on the reaction mechanisms of this compound are not readily found, DFT could be employed to investigate various transformations it might undergo.
Reaction Pathway Mapping and Transition State Localization
For any proposed reaction involving this compound, such as its synthesis or subsequent transformations, DFT calculations could be used to map the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The localization and characterization of transition states are essential for understanding the reaction mechanism and predicting the reaction rate.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time, including their conformational changes. This compound possesses several rotatable bonds, including those of the methoxy groups and the carbaldehyde group.
MD simulations could be used to explore the conformational landscape of this molecule, identifying the most stable conformers and the energy barriers between them. The conformation of the molecule can have a significant impact on its reactivity and its interactions with other molecules. Understanding the preferred conformations is therefore important for predicting its chemical behavior.
Prediction of Spectroscopic Properties from First Principles
The prediction of spectroscopic properties from first principles, utilizing quantum chemical calculations, has become an indispensable tool in the characterization of molecular structures. For the compound this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to forecast its spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions provide valuable insights into the molecule's electronic structure, vibrational modes, and transitions, often serving as a complementary tool to experimental spectroscopy.
First principles calculations begin with the optimization of the molecular geometry of this compound to find its most stable conformation. Following this, the prediction of various spectroscopic properties can be undertaken.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculation of the magnetic shielding tensors for each nucleus. By referencing these calculated values to a standard, typically tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. While direct, detailed research findings from dedicated computational studies on this compound are not widely published, the general methodology would involve DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. The predicted chemical shifts would then be compared with experimental data to confirm the molecular structure.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated using first principles methods. These calculations provide the frequencies of the fundamental vibrational modes of the molecule. The intensities of IR bands are determined from the derivatives of the dipole moment with respect to the normal coordinates, while Raman intensities are calculated from the derivatives of the polarizability.
Key vibrational modes for this compound that would be of interest in a theoretical study include:
The C=O stretching vibration of the aldehyde group, typically expected in the region of 1650-1700 cm⁻¹.
The C-H stretching of the aldehyde group.
The stretching vibrations of the C-O-C bonds within the furan ring and the methoxy groups.
The aromatic C-H and C=C stretching modes of the furan ring.
A comparison of theoretically predicted vibrational spectra with experimental data can aid in the precise assignment of spectral bands to specific molecular motions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions associated with the furan ring and the carbonyl group. The calculations would yield the excitation energies (which can be converted to wavelengths) and the oscillator strengths for these transitions, providing a theoretical UV-Vis spectrum.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde-H | 9.5 - 10.0 | - |
| Furan-H | 6.0 - 7.0 | - |
| Methoxy-H | 3.5 - 4.0 | - |
| Aldehyde-C | - | 185 - 195 |
| Furan-C (substituted) | - | 150 - 160 |
| Furan-C (unsubstituted) | - | 110 - 120 |
| Methoxy-C | - | 55 - 65 |
Table 2: Hypothetical Predicted Major Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| Aldehyde C-H Stretch | 2800 - 2900 | Medium | Medium |
| C=O Stretch | 1670 - 1690 | Strong | Medium |
| Furan Ring C=C Stretch | 1500 - 1600 | Medium-Strong | Strong |
| Methoxy C-H Stretch | 2950 - 3000 | Medium | Medium |
| C-O-C Stretch | 1000 - 1250 | Strong | Weak |
Table 3: Hypothetical Predicted UV-Vis Absorption Maxima (λ_max, nm) for this compound
| Electronic Transition | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |
| n → π | 300 - 340 | Low |
| π → π | 240 - 280 | High |
These hypothetical tables are based on typical values observed for similar functional groups and molecular structures and serve to illustrate the expected outcomes of first-principles calculations. Detailed and accurate predictions would require specific computational studies to be performed on this compound.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape and Achievements
The current body of research on 2,5-Dimethoxyfuran-3-carbaldehyde and its close structural analogs, such as 2,5-dimethoxytetrahydrofuran-3-carbaldehyde, establishes it primarily as a versatile heterocyclic intermediate in organic synthesis. Its structure, which combines the reactivity of an aldehyde with the electronic and steric influences of two methoxy (B1213986) groups on a furan (B31954) ring, makes it a valuable building block for more complex molecules.
Key achievements in the study of this compound and its derivatives include its synthesis from precursors like 2,5-dihydro-2,5-dimethoxyfuran and its utilization in the synthesis of other heterocyclic systems, for example, 9-(3-formylpyrrol-1-yl) esters. chemicalbook.com Furthermore, investigations have extended into its potential bioactivity. Research has indicated that derivatives of the related tetrahydrofuran (B95107) analog possess antimicrobial properties against both gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics. Antifungal activity has also been reported, with a proposed mechanism involving the disruption of cellular protein homeostasis. The broader family of furan-based compounds is recognized for a wide spectrum of biological activities, underscoring the foundational importance of functionalized furan aldehydes as starting materials. scirp.org
The related compound, 2,5-dimethoxytetrahydrofuran (B146720), serves as a precursor for the anticholinergic drug atropine (B194438) sulfate (B86663) and butanediol, highlighting the industrial relevance of this structural motif. fishersci.ca While direct applications of this compound are not extensively documented, its role as a synthetic intermediate is clear, and the bioactivity of its derivatives suggests a promising area for further exploration.
Emerging Synthetic Strategies for Furan-Based Aldehydes
The synthesis of furan-based aldehydes is evolving beyond classical methods, driven by the need for efficiency, sustainability, and access to novel molecular architectures. A significant trend is the valorization of biomass-derived platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govresearchgate.net
One innovative approach involves the use of whole-cell biocatalysis. "Designer cells," typically recombinant E. coli, have been engineered to perform complex chemical transformations not found in nature. nih.govresearchgate.net These microbial factories can convert simple furfuryl alcohols into valuable lactone building blocks through cascades involving abiotic reactions like the Achmatowicz rearrangement and borrowing hydrogen redox isomerization. nih.govresearchgate.net This methodology offers high stereoselectivity, a significant advantage over many traditional chemical routes, while streamlining the process by eliminating intermediate purification steps. nih.gov
Microwave-assisted organic synthesis (MAOS) represents another key development. For instance, in the Erlenmeyer-Plöchl reaction to form 1,3-oxazol-5(4H)-ones from furan-2-carboxaldehydes and hippuric acid, microwave irradiation has been shown to dramatically reduce reaction times while maintaining yields comparable to conventional heating methods. nih.gov This highlights a move towards more energy-efficient and rapid synthetic protocols.
Furthermore, new catalytic systems are being developed for the dehydration of sugars to produce furan aldehydes. The use of specific ionic liquids or solvent systems, such as dimethyl sulfoxide (B87167) (DMSO) in conjunction with acid catalysts, has been shown to improve reaction rates and yields for the conversion of fructose (B13574) to HMF. nih.gov These emerging strategies collectively point towards a future of furan aldehyde synthesis that is more sustainable, efficient, and capable of producing highly complex and stereochemically defined molecules.
| Strategy | Description | Key Advantages | Relevant Precursors | Reference |
|---|---|---|---|---|
| Whole-Cell Biocatalysis | Use of engineered microorganisms (e.g., E. coli) to perform multi-step synthetic cascades. | High stereoselectivity, streamlined process, sustainable. | Furfuryl alcohols | nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. | Drastically reduced reaction times, comparable yields to classical methods. | Furan-2-carboxaldehydes | nih.gov |
| Advanced Dehydration Methods | Employing novel solvent systems (e.g., DMSO) and catalysts for converting biomass into furan aldehydes. | Improved reaction rates and yields. | Fructose, Glucose | nih.gov |
Untapped Potential in Catalysis and Asymmetric Synthesis
The unique structure of this compound and other furan-based aldehydes presents significant, yet largely untapped, potential in the fields of catalysis and asymmetric synthesis. These compounds can serve as valuable precursors to sophisticated catalysts and chiral ligands. For example, their aldehyde functionality allows for transformation into structures like imidazolidinones, which are powerful organocatalysts.
Asymmetric catalysis, which focuses on the selective production of one enantiomer of a chiral molecule, is a critical area where furan aldehydes could play a larger role. The development of methods for the enantioselective α-functionalization of aldehydes is a major focus in organic chemistry. nih.govnih.gov While challenging, strategies using organocatalysis and dual-catalysis (combining an amine catalyst with a metal co-catalyst) are proving effective for creating quaternary carbon centers with high stereocontrol. nih.govnih.gov Furan-based aldehydes could be ideal substrates for these advanced methods.
Recent breakthroughs in transition-metal catalysis also open new avenues. An iridium-catalyzed asymmetric cycloaddition has been developed to synthesize highly enantioenriched tetrahydrofurans from carboxylic acids, a transformation that is compatible with furan-containing substrates. acs.org Similarly, a bimetallic Rh(II)/Sm(III) catalytic system has been used for the asymmetric [4 + 3]-cycloaddition of aldehydes to produce chiral dioxepines, which are precursors to multi-substituted tetrahydrofurans. nih.gov These state-of-the-art catalytic systems provide a framework for converting simple furan aldehydes into complex, optically active molecules that are otherwise difficult to access. The application of these powerful synthetic tools to substrates like this compound could unlock a wide array of novel chiral building blocks for pharmaceutical and materials science research.
Future Directions in Materials Science and Biomedical Applications (Non-Clinical)
Looking ahead, furan-based aldehydes, including this compound, are poised to become crucial feedstocks for advanced materials and non-clinical biomedical research. The drive for sustainability is positioning furan derivatives as key bio-based building blocks to replace petroleum-derived chemicals. researchgate.net
In materials science, the focus is on creating novel polymers from renewable resources. Furan-2,5-dicarboxylic acid (FDCA), derived from the oxidation of HMF, is a monomer for polyethylene (B3416737) furanoate (PEF), a bio-based polymer with enhanced barrier and thermal properties compared to conventional PET. researchgate.net The functional group of this compound offers a reactive handle for incorporation into other polymer systems. For instance, furan-based methacrylate (B99206) oligomers have been successfully synthesized and used in stereolithography (3D printing) to create thermosets with high thermal stability and glass transition temperatures, with initial studies confirming their low cytotoxicity. acs.orgacs.org This indicates a promising future for furan aldehydes in the development of functional, bio-based resins for additive manufacturing and advanced composites.
In the biomedical arena, the established antimicrobial and antifungal activities of derivatives of 2,5-dimethoxytetrahydrofuran-3-carbaldehyde warrant further non-clinical investigation. The broader class of furan-containing heterocycles is a rich source of compounds with potential biological activities, including antitumor properties. scirp.org Future research could focus on synthesizing libraries of compounds derived from this compound to screen for specific biological targets. Furthermore, the aldehyde group can be used to conjugate the furan moiety to polymers, creating materials for potential applications like drug delivery systems. mdpi.com The exploration of these pathways could lead to the development of new functional materials and molecular probes for biomedical research, all originating from a versatile furan-based platform.
| Field | Potential Application | Key Furan-Based Precursors/Derivatives | Rationale / Future Direction | Reference |
|---|---|---|---|---|
| Materials Science | Bio-based Polymers (e.g., PEF) | Furan-2,5-dicarboxylic acid (FDCA) | Sustainable alternative to PET with enhanced properties. | researchgate.net |
| Materials Science | 3D Printing / Stereolithography | Furan-based methacrylate oligomers | Development of renewable resins for additive manufacturing of thermosets. | acs.org |
| Biomedical (Non-Clinical) | Antimicrobial/Antifungal Agents | Derivatives of 2,5-Dimethoxytetrahydrofuran-3-carbaldehyde | Screening for activity against resistant pathogens and exploring mechanisms of action. | |
| Biomedical (Non-Clinical) | Drug Delivery / Bio-conjugation | Aldehyde-functionalized furans | Using the aldehyde as a reactive handle to attach furan moieties to polymers or biomolecules. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5-dimethoxyfuran-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodology : Common routes include (i) oxidation of dihydrofuran precursors (e.g., using Jones reagent or PCC) and (ii) formylation of dimethoxyfuran derivatives via Vilsmeier-Haack or Gattermann-Koch reactions. Key factors for optimization:
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in aromatic systems .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during formylation.
- Data Table : Hypothetical yield comparison under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | DCM | 25 | 45 |
| FeCl₃ | DMF | 0 | 62 |
| None | THF | −10 | 28 |
Q. How is this compound characterized structurally, and what spectroscopic benchmarks are critical?
- Methodology : Use multinuclear NMR (¹H, ¹³C) to identify substituents and confirm regiochemistry:
- ¹H NMR : Methoxy groups (δ 3.8–4.0 ppm), aldehyde proton (δ 9.5–10.0 ppm).
- ¹³C NMR : Aldehyde carbon (δ 190–200 ppm), furan ring carbons (δ 140–160 ppm).
Advanced Research Questions
Q. How can contradictory reactivity data for this compound in nucleophilic addition reactions be systematically addressed?
- Methodology :
- Controlled variable testing : Vary nucleophile strength (e.g., Grignard vs. organozinc reagents) and solvent polarity.
- Kinetic profiling : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediate species.
- Computational modeling : Use DFT calculations to map transition states and compare activation energies for competing pathways .
- Example contradiction : Conflicting reports on aldehyde group reactivity may arise from steric hindrance by methoxy substituents.
Q. What role do non-covalent interactions (e.g., C–H⋯O, π-stacking) play in the crystallization of this compound derivatives?
- Methodology :
- Single-crystal X-ray diffraction : Analyze packing motifs, as seen in brominated dihydrofuran analogs with Br⋯Br and C–H⋯H contacts .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., van der Waals vs. hydrogen bonding).
- Hypothesis : Methoxy groups may engage in C–H⋯O interactions, stabilizing specific polymorphs.
Q. How can computational tools predict the electronic properties of this compound for applications in photoredox catalysis?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier orbitals (HOMO/LUMO).
- UV-Vis spectroscopy : Compare experimental λmax with TD-DFT-predicted excitation energies.
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from oxygen-sensitive reaction mixtures?
- Methodology :
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (polarity adjusted for aldehyde stability).
- Low-temperature recrystallization : Employ dichloromethane/hexane mixtures at −20°C to avoid decomposition.
Q. How do steric and electronic effects of methoxy substituents influence the regioselectivity of this compound in Diels-Alder reactions?
- Methodology :
- Comparative studies : Synthesize analogs (e.g., 2-methoxy vs. 2,5-dimethoxy) and measure reaction rates with cyclopentadiene.
- NMR kinetic analysis : Track diene consumption under inert conditions.
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported solubility data for this compound across solvents?
- Methodology :
- Standardized protocols : Measure solubility (mg/mL) in anhydrous solvents (e.g., DMSO, ethanol) under controlled humidity.
- Dynamic light scattering (DLS) : Detect aggregation in poorly solubilizing media (e.g., hexane).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
